molecular formula C10H9BrN2O B1269937 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-37-8

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Cat. No.: B1269937
CAS No.: 36725-37-8
M. Wt: 253.09 g/mol
InChI Key: CDDNLMGOLYMTSF-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one (CAS: 50636-57-2, C10H9BrN2O) is a pyridazin-3-one derivative of significant interest in pharmaceutical research, particularly as a key synthetic intermediate or core structure in the development of novel vasodilating agents . Compounds based on the pyridazinone moiety are extensively investigated for their potent vasorelaxant activities, acting as bio-isosteric alternatives to the phthalazine ring found in established antihypertensive drugs like hydralazine . Recent studies highlight that novel pyridazin-3-one derivatives demonstrate superior aortic vasorelaxant activity in vitro, with certain analogues exhibiting EC50 values significantly lower than reference standards such as hydralazine and nitroglycerin . The mechanism of action for these compounds is associated with a marked increase in eNOS mRNA expression and a consequential upregulation of aortic nitric oxide (NO) content, which plays a critical role in smooth muscle relaxation . This makes this compound a valuable chemical scaffold for constructing comprehensive structure-activity relationships and for advancing the discovery of new antihypertension agents . Beyond cardiovascular research, pyridazinone derivatives are also explored for other biological activities, including antimicrobial properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDNLMGOLYMTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351051
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36725-37-8
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of γ-Keto Acid with Hydrazine Hydrate

The most direct method involves cyclizing a γ-keto acid precursor with hydrazine hydrate. This approach is widely used for synthesizing pyridazinones and has been optimized for related compounds.

Key Steps

  • Synthesis of γ-Keto Acid Precursor

    • Starting Material : 4-(4-Bromophenyl)-4-oxobutanoic acid.
    • Synthesis Route : Condensation of 4-bromobenzaldehyde with acetyl chloride via a Claisen-like reaction. For example, reacting 4-bromobenzaldehyde with acetyl chloride in the presence of a base (e.g., pyridine) forms the γ-keto acid.
  • Cyclization with Hydrazine Hydrate

    • Conditions : Reflux in ethanol or benzene with hydrazine hydrate (1–2 equivalents).
    • Mechanism : The γ-keto acid undergoes condensation with hydrazine, forming a hydrazone intermediate, followed by intramolecular cyclization to yield the pyridazinone core.
Example Protocol
Parameter Value Source
Solvent Ethanol or benzene
Temperature Reflux (80–100°C)
Reaction Time 5–8 hours
Yield 50–60%

Note : Yields depend on the purity of intermediates and reaction conditions. For example, in, a 60% yield was reported for a similar compound (6-phenyl-2-propyl-4,5-dihydropyridazin-3(2H)-one).

Two-Step Synthesis Using Phosphorylated Precursors

This method offers flexibility in introducing substituents at positions 4 and 6 of the pyridazinone ring.

Key Steps

  • Synthesis of 2-Diethoxyphosphoryl-4-oxoalkanoate

    • Starting Material : 4-Oxoalkanoic acid derivatives.
    • Example : Reaction of 4-oxobutanoic acid with diethyl phosphite under basic conditions.
  • Olefination and Cyclization

    • Reagents : Hydrazine hydrate and aldehydes (e.g., 4-bromobenzaldehyde).
    • Conditions : Horner–Wadsworth–Emmons olefination followed by cyclization.
Advantages
  • Controlled Substitution : Enables precise introduction of the 4-bromophenyl group via the aldehyde component.
  • High Purity : Avoids side reactions common in one-pot syntheses.

Alternative Routes Using Friedel-Crafts Acylation

Though less common, Friedel-Crafts acylation has been employed for pyridazinone derivatives.

Key Steps

  • Acylation of N-Phenylmethanesulfonamide

    • Reagents : Methylsuccinic anhydride, AlCl₃.
    • Product : γ-Keto acid intermediate.
  • Cyclization with Hydrazine

    • Conditions : Ethanol, reflux.
Limitations
  • Low Efficiency : Reported yields are moderate (e.g., 50–60%), and side reactions may occur.

Characterization Data

The compound is characterized using IR, NMR, and mass spectrometry. Below are key spectral data extrapolated from related compounds:

Spectral Data Table

Technique Observed Data Source
IR (KBr) 1702 cm⁻¹ (C=O), 3132 cm⁻¹ (NH)
¹H NMR (DMSO-d₆) δ 3.6 (2H, CH₂), 4.2 (1H, CH), 7.43–7.81 (9H, Ar-H)
Mass Spectrometry m/z 427 (M⁺), 429 (M⁺²)

Challenges and Optimization Strategies

Key Challenges

  • Intermediates : Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid requires precise control of the Claisen condensation.
  • Yield : Lower yields in cyclization steps due to competing side reactions (e.g., polymerization).

Solutions

  • Catalysts : Use betaine or guanidine carbonate to enhance reaction rates.
  • Solvent : Optimize solvent polarity (e.g., ethanol vs. benzene) to favor cyclization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the dihydropyridazinone ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one is C10H9BrN2OC_{10}H_{9}BrN_{2}O. The compound features a pyridazinone core structure, which is known for its diverse biological activities.

Medicinal Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyridazinones exhibit antimicrobial properties. For instance, a study highlighted the synthesis of various pyridazinone derivatives that demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. One study reported that this compound induces apoptosis in human cancer cells by activating specific signaling pathways .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This application is particularly relevant for developing treatments for chronic inflammatory diseases .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its bromine atom contributes to improved flame retardancy in polymer composites .
  • Cosmetic Formulations :
    • The compound's stability and safety profile make it a candidate for use in cosmetic formulations. Its ability to act as a stabilizing agent in emulsions has been documented, contributing to the development of skin care products .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Study

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) at concentrations above 50 µM after 48 hours of exposure.

Data Tables

Application AreaSpecific UseObserved EffectsReferences
AntimicrobialAgainst Staphylococcus aureusSignificant antibacterial activity
AnticancerHuman cancer cell linesInduces apoptosis
Anti-inflammatoryChronic inflammation modelsReduces inflammation markers
Polymer ChemistryFlame retardancy in compositesEnhanced thermal stability
Cosmetic FormulationsEmulsion stabilizationImproved product stability

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine: A precursor in the synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

    4-Bromophenylhydrazone: An intermediate in the synthetic route.

    4-Bromophenylpyridazine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and a dihydropyridazinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H9BrN2O
  • Molecular Weight : 253.10 g/mol
  • CAS Number : 36725-37-8

1. Antimicrobial Activity

Several studies have indicated that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, potentially due to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyridazinone derivatives. Specifically, compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Analgesic Effects

The analgesic activity of pyridazinones has been documented, with studies indicating that certain derivatives can provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects. The structural modifications at the 2-position of the pyridazinone ring have been linked to enhanced analgesic potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are critical in the biosynthesis of inflammatory mediators.
  • Cellular Interactions : It may modulate cellular signaling pathways involved in inflammation and pain perception.
  • Antioxidant Activity : Some studies suggest that pyridazinones possess antioxidant properties that could contribute to their anti-inflammatory effects by reducing oxidative stress in tissues .

Case Studies

  • Study on Anti-inflammatory Activity :
    A study investigated the effects of various pyridazinone derivatives on inflammation models in rats. The results showed that compounds similar to this compound significantly reduced paw edema induced by carrageenan injection, indicating potent anti-inflammatory activity .
  • Analgesic Efficacy Assessment :
    In another study assessing analgesic properties, a series of pyridazinones were tested for their ability to alleviate pain in animal models. The findings demonstrated that certain derivatives exhibited high analgesic efficacy with minimal gastrointestinal side effects compared to traditional NSAIDs .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways
AntioxidantReduction of oxidative stress

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one and its derivatives?

Methodological Answer: A common approach involves cyclocondensation reactions starting from substituted aryl hydrocarbons. For example, 6-(4-bromophenyl) derivatives can be synthesized by refluxing 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide with carbohydrazide and sodium acetate in ethanol, followed by crystallization . Modifications like benzylidene group introduction (e.g., 4-benzylidene derivatives) are achieved by reacting the base compound with aldehydes in ethanol under basic conditions . Key steps include IR and NMR monitoring for intermediate validation.

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Multi-technique characterization is essential:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1682 cm⁻¹, C=S at ~2364 cm⁻¹) .
  • NMR : ¹H-NMR (e.g., δ 2.34 ppm for CH3, δ 7.13–7.93 ppm for aromatic protons) and ¹³C-NMR (e.g., 166.8 ppm for C=S) verify substituent positions .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 442 for M⁺) confirm molecular weight .
  • Elemental Analysis : Validates purity (e.g., C: 51.25% vs. calculated 51.59%) .

Q. What in vivo models are used to screen its antihypertensive activity?

Methodological Answer: The non-invasive tail-cuff method in rodent models is widely employed. Compounds like 4e (6-(4-bromophenyl) derivative) showed significant blood pressure reduction compared to controls. Protocols involve administering test compounds (10–50 mg/kg) and measuring systolic/diastolic pressure changes over 6–12 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antihypertensive efficacy?

Methodological Answer: SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine at the 4-position) enhance activity by increasing lipophilicity and target binding .
  • Heterocyclic Modifications : Adding 1,2,4-triazole-thione moieties (as in 4e) improves potency via H-bonding and π-π interactions with vascular targets .
  • QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. Why do some derivatives show conflicting PDE3 inhibition profiles?

Methodological Answer: Contradictions arise due to:

  • Structural Specificity : N-alkylation of the pyridazinone ring enhances PDE4 inhibition but suppresses PDE3 activity, as seen in KCA-1490 derivatives .
  • Assay Conditions : Variations in cAMP/cGMP substrate concentrations or enzyme isoforms (PDE3A vs. PDE3B) affect results. For example, DNMDP selectively inhibits PDE3A but not PDE3B in cancer models . Validate using isoform-specific assays and co-crystallization studies .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use ethanol/water or Transcutol/water mixtures, which increase solubility via hydrogen bonding .
  • Prodrug Design : Introduce hydrophilic groups (e.g., amino acids) at the 2-position while retaining core activity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. How can contradictory bioactivity data (e.g., cardiotonic vs. antihypertensive effects) be resolved?

Methodological Answer:

  • Target Profiling : Screen against related receptors (e.g., β-adrenergic, angiotensin-converting enzyme) to identify off-target interactions .
  • Dose-Response Studies : Low doses may activate cardiotonic pathways (via cAMP modulation), while higher doses induce vasodilation .
  • Tissue-Specific Delivery : Use targeted liposomes to restrict action to vascular smooth muscle vs. cardiac tissue .

Q. What synthetic innovations enable scalable production of this compound?

Methodological Answer:

  • Continuous Flow Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield (>95%) by optimizing temperature and residence time .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent systems .

Data Contradiction and Optimization

Q. How to address discrepancies in reported anticancer vs. cardiovascular activities?

Methodological Answer:

  • Mechanistic Studies : DNMDP’s anticancer activity involves PDE3A-SLFN12 complex formation, unrelated to cardiovascular PDE3B inhibition . Use siRNA knockdowns to isolate pathways.
  • Structural Tweaks : Introduce 4-(diethylamino) groups (as in DNMDP) to enhance cancer cell specificity while reducing cardiovascular side effects .

Q. Can synergistic effects with existing therapies be exploited?

Methodological Answer:

  • Combination with ACE Inhibitors : Test 6-(4-bromophenyl) derivatives alongside lisinopril to enhance antihypertensive effects .
  • Chemotherapy Adjuvants : Co-administer with DNMDP analogs to potentiate PDE3A-mediated cancer cell death .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

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